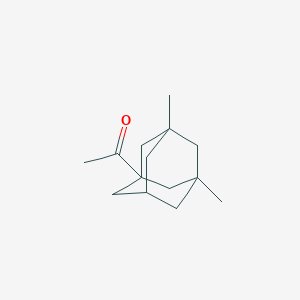
1-Acetyl-3,5-dimethyl Adamantane
Übersicht
Beschreibung
1-Acetyl-3,5-dimethyl Adamantane, also known as 1-Acetamido-3,5-dimethyladamantane, is a compound with the empirical formula C14H23NO . It has a unique adamantane-like cage-like structure .
Synthesis Analysis
The synthesis of 1-Acetyl-3,5-dimethyl Adamantane and its derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, vinyl adamantane can be produced from adamantane carboxylic acid or adamantyl acetic acid by stepwise synthesis methods .Molecular Structure Analysis
The molecular formula of 1-Acetyl-3,5-dimethyl Adamantane is C14H23NO, with an average mass of 221.339 Da and a monoisotopic mass of 221.177963 Da .Chemical Reactions Analysis
Adamantane derivatives, including 1-Acetyl-3,5-dimethyl Adamantane, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
1-Acetyl-3,5-dimethyl Adamantane is a white solid . It has a high melting point and thermal stability, and is relatively insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Adamantane Derivatives
The high reactivity of 1-Acetyl-3,5-dimethyl Adamantane offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives .
Production of Monomers
This compound can be used in the production of monomers, which are the building blocks of polymers .
3. Creation of Thermally Stable Fuels and Oils Due to its unique structure and properties, 1-Acetyl-3,5-dimethyl Adamantane can be used in the creation of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
1-Acetyl-3,5-dimethyl Adamantane can be used in the development of bioactive compounds, which have effects on or interact with biological systems .
Pharmaceutical Applications
This compound has potential applications in the pharmaceutical industry, possibly serving as a precursor for the synthesis of new drugs .
6. Production of Diamond-like Bulky Polymers (Diamondoids) 1-Acetyl-3,5-dimethyl Adamantane can be used in the production of higher diamond-like bulky polymers, also known as diamondoids .
Synthesis of Nanowires
A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .
Optimization of Synthetic Routes
The compound can be used in optimizing synthetic routes in the bromination of acid hydrolysis under certain conditions .
Wirkmechanismus
Target of Action
1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane . Adamantane is known to interact with Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . .
Mode of Action
Adamantane derivatives are known to exhibit unique stability and reactivity due to their carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests a promising future for the study and application of 1-Acetyl-3,5-dimethyl Adamantane and similar compounds.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLDWXYQFICXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,5-dimethyl Adamantane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Q & A
Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?
A1: 1-Acetyl-3,5-dimethyl adamantane serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield 1-acetyl-3,5-dimethyl adamantane. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.
Q2: Are there any advantages to the described synthetic route involving 1-acetyl-3,5-dimethyl adamantane for industrial production?
A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

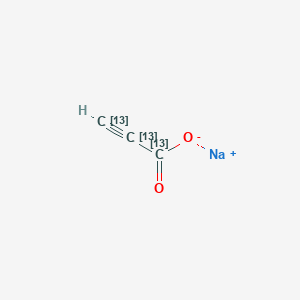

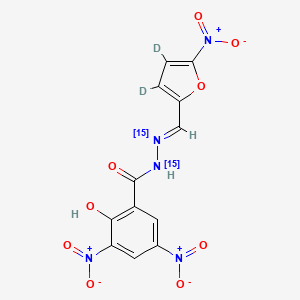
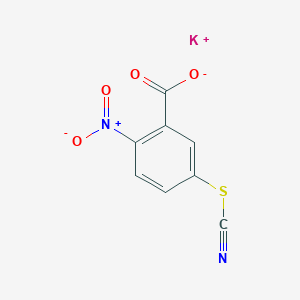
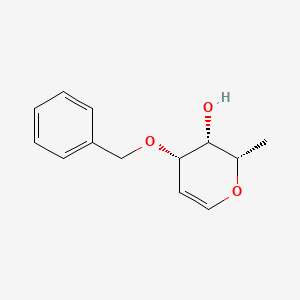

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)